molecular formula C18H29N3O6S B11065985 4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide

4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B11065985
M. Wt: 415.5 g/mol
InChI Key: OWCPMZQTISMLJP-UHFFFAOYSA-N
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Description

4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups, including acetyl, methoxy, hydroxy, and sulfonamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 4-acetyl-2-methoxyphenol, which is then reacted with epichlorohydrin to form an epoxide intermediate. This intermediate is subsequently reacted with NN-dimethylpiperazine to introduce the piperazine moiety. Finally, the sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol .

Scientific Research Applications

4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-ACETYL-2-METHOXYPHENOXY)-2-HYDROXYPROPYL]-NN-DIMETHYLPIPERAZINE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H29N3O6S

Molecular Weight

415.5 g/mol

IUPAC Name

4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H29N3O6S/c1-14(22)15-5-6-17(18(11-15)26-4)27-13-16(23)12-20-7-9-21(10-8-20)28(24,25)19(2)3/h5-6,11,16,23H,7-10,12-13H2,1-4H3

InChI Key

OWCPMZQTISMLJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N(C)C)O)OC

Origin of Product

United States

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